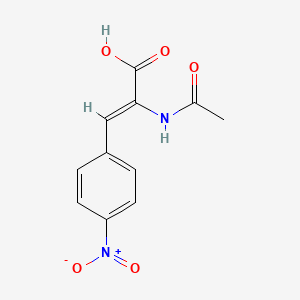![molecular formula C14H17N3O2S B2922108 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one CAS No. 74575-26-1](/img/new.no-structure.jpg)
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core with a morpholine substituent
准备方法
The synthesis of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of quinazolinone derivatives and morpholine.
Reaction Conditions: The quinazolinone derivative is reacted with 2-chloroethyl morpholine under basic conditions to introduce the morpholine moiety.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
化学反应分析
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to reduce the quinazolinone core.
Common Reagents and Conditions: Common reagents include hydrogen peroxide, potassium permanganate, and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
科学研究应用
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes that are critical for the survival and proliferation of cancer cells.
相似化合物的比较
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one can be compared with other similar compounds, such as:
N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: This compound is an irreversible tyrosine-kinase inhibitor with significant pharmacological activity.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Known for its anti-inflammatory and anti-tumor activities, this compound is used in various fields, including medicine and agriculture.
4-Hydroxy-2-quinolones: These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound for various applications.
属性
CAS 编号 |
74575-26-1 |
|---|---|
分子式 |
C14H17N3O2S |
分子量 |
291.37 |
IUPAC 名称 |
3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H17N3O2S/c18-13-11-3-1-2-4-12(11)15-14(20)17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2,(H,15,20) |
InChI 键 |
FLSXOBRUYFHTFG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3NC2=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2922028.png)
![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-6-oxo-2-(1,2,5-trimethylpyrrol-3-yl)piperidin-3-yl]but-2-enamide](/img/structure/B2922032.png)

![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)
![6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2922036.png)
![4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE](/img/structure/B2922041.png)
![2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2922042.png)



